molecular formula C18H30O4 B12743276 1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- CAS No. 31207-65-5

1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)-

Cat. No.: B12743276
CAS No.: 31207-65-5
M. Wt: 310.4 g/mol
InChI Key: XWPRKOUKBYLKPF-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- is a complex organic compound with the molecular formula C18H30O4 It is known for its unique structure, which includes a naphthalene ring system and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- involves several steps. One common method includes the acetylation of 1-Naphthaleneacetic acid, followed by a series of reduction and cyclization reactions to introduce the decahydro and tetramethyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- is unique due to its specific stereochemistry and combination of functional groups.

Properties

CAS No.

31207-65-5

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

2-(2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)acetic acid

InChI

InChI=1S/C18H30O4/c1-12(19)22-18(5)10-7-13-16(2,3)8-6-9-17(13,4)14(18)11-15(20)21/h13-14H,6-11H2,1-5H3,(H,20,21)

InChI Key

XWPRKOUKBYLKPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCC2C(CCCC2(C1CC(=O)O)C)(C)C)C

Origin of Product

United States

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